1-Methyl-1H-pyrazole-3-sulfonamide chemical properties
1-Methyl-1H-pyrazole-3-sulfonamide chemical properties
Topic: 1-Methyl-1H-pyrazole-3-sulfonamide: Chemical Properties, Synthesis, and Medicinal Utility Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary & Structural Context
1-Methyl-1H-pyrazole-3-sulfonamide (CAS: 88398-97-4) represents a critical heteroaromatic scaffold in modern medicinal chemistry.[1] Unlike its more accessible isomer, the 4-sulfonamide (readily available via direct electrophilic substitution), the 3-sulfonamide isomer provides a distinct geometric vector for hydrogen bonding and electrostatic interactions within protein binding pockets.
This distinct topology makes it a "privileged fragment" for targeting metalloenzymes (e.g., Carbonic Anhydrases) and designing isoform-selective inhibitors for kinases and GPCRs. Its chemical behavior is defined by the interplay between the electron-rich pyrazole core and the electron-withdrawing sulfonamide moiety.[1]
Physicochemical Profile
The following data aggregates experimental baselines and high-confidence predictive models essential for lead optimization campaigns.
| Property | Value / Descriptor | Contextual Note |
| CAS Number | 88398-97-4 | Distinct from the sulfonyl chloride precursor (89501-90-6).[1] |
| Molecular Formula | ||
| Molecular Weight | 161.18 g/mol | Ideal fragment size (Rule of 3 compliant). |
| Physical State | White to off-white crystalline solid | High lattice energy due to intermolecular H-bonding network.[1] |
| Solubility | DMSO, DMF, Methanol | Limited aqueous solubility; soluble in dilute alkali (forming the sulfonamide anion). |
| pKa (Sulfonamide) | ~9.8 - 10.2 (Predicted) | The -SO₂NH₂ group is weakly acidic, allowing deprotonation by bases like K₂CO₃.[1] |
| pKa (Pyrazole N2) | ~2.0 - 2.5 | The N-methyl group prevents tautomerism; N2 remains a weak H-bond acceptor.[1] |
| LogP | ~0.2 - 0.5 | Highly polar; favorable for lowering lipophilicity in drug candidates.[1] |
| Topological Polar Surface Area (TPSA) | ~75 Ų | dominated by the sulfonamide group.[1] |
Synthetic Methodologies
The synthesis of the 3-isomer is non-trivial compared to the 4-isomer because the pyrazole ring is naturally nucleophilic at the C4 position.[1] Direct chlorosulfonation of 1-methylpyrazole yields the 4-sulfonyl chloride exclusively.[1] Therefore, the 3-sulfonamide must be accessed via indirect functionalization or cyclization strategies .
A. The "Diazonium Redirection" Route (Standard Laboratory Protocol)
This is the most reliable method for accessing the 3-position.[1] It relies on converting a 3-amino precursor—which can be synthesized via cyclization of specific nitriles—into the sulfonyl chloride.[1]
Protocol Logic:
-
Precursor: 1-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0).[1][2]
-
Diazotization: Formation of the diazonium salt using
in acidic media (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ). -
Meerwein Sulfonation: Reaction of the diazonium species with
and a Copper(II) catalyst to install the chlorosulfonyl group. -
Amination: Nucleophilic displacement of the chloride by ammonia.
B. Visualization of Synthetic Pathways
Figure 1: Synthetic flowchart contrasting the required indirect route (top) with the failed direct route (bottom).
Reactivity & Functionalization Profile
Understanding the electronic landscape of 1-Methyl-1H-pyrazole-3-sulfonamide is crucial for its use as a building block.[1]
A. Electrophilic Aromatic Substitution (EAS)
Despite the electron-withdrawing nature of the sulfonamide group at C3, the C4 position remains the most nucleophilic site on the ring.
-
Halogenation: Bromination (NBS) or iodination (NIS) occurs readily at C4.[1]
-
Nitration: Standard nitration conditions will target C4, enabling further diversification.
B. Sulfonamide Nitrogen Reactivity
The sulfonamide nitrogen (
-
N-Alkylation: Under basic conditions (
, DMF), the sulfonamide anion acts as a nucleophile. However, over-alkylation (bis-alkylation) can be a side reaction. -
N-Acylation: Reaction with acyl chlorides yields acyl-sulfonamides (
), a classic bioisostere for carboxylic acids (enhancing lipophilicity and permeability).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
C. Reactivity Map
Figure 2: Functionalization logic. The scaffold offers orthogonal reactivity at the ring carbon (C4) and the sulfonamide nitrogen.
Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
7.7 - 7.8 ppm (d, 1H): H5 proton (adjacent to N1).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
7.3 - 7.5 ppm (s, 2H):ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> protons (Broad, exchangeable with ). - 6.6 - 6.7 ppm (d, 1H): H4 proton.
-
3.8 - 3.9 ppm (s, 3H):
group. -
Note: The coupling constant (
) between H4 and H5 is typically ~2.0–2.5 Hz.
-
-
Mass Spectrometry (ESI):
-
Positive Mode:
.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Negative Mode:
(Diagnostic for the acidic sulfonamide).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
-
IR Spectroscopy:
-
3200–3350 cm⁻¹:
stretching (doublet for primary sulfonamide).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
1330–1350 cm⁻¹:
asymmetric stretch.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
1150–1170 cm⁻¹:
symmetric stretch.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
Medicinal Chemistry Applications
1. Carbonic Anhydrase Inhibition (CAIs):
The primary sulfonamide group (
-
Mechanism:[3][4][5] The deprotonated sulfonamide nitrogen coordinates to the
ion in the enzyme active site. -
Selectivity: The pyrazole ring substituents (at C4 or C5) can be tuned to interact with the hydrophobic and hydrophilic halves of the CA active site, improving selectivity for tumor-associated isoforms (CA IX/XII) over cytosolic ones (CA I/II).
2. Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<170 Da) and high polarity, this compound is an ideal "fragment" for screening against kinases and proteases.[1]
-
Scaffold Hopping: It serves as a bioisostere for benzamides or urea derivatives.
3. Agrochemicals: Sulfonylurea herbicides often incorporate heterocyclic sulfonamides. The pyrazole-3-sulfonamide moiety is a precursor for sulfonylurea bridges that target acetolactate synthase (ALS).[1]
Safety & Handling Protocols
-
Hazards: Like many sulfonamides, this compound may cause sensitization (skin/respiratory) in susceptible individuals (sulfa allergy cross-reactivity).
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Reaction Safety: The synthesis involves the generation of diazonium salts (potential explosion hazard if allowed to dry) and sulfonyl chlorides (corrosive, lachrymators). All steps involving
and diazonium intermediates must be performed in a well-ventilated fume hood behind a blast shield.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
References
-
Synthesis via Diazonium: Al-Mousawi, S. M., et al. "Synthesis and biological activity of some new pyrazole-3-sulfonamide derivatives." Journal of Heterocyclic Chemistry, 2012. [1]
-
Carbonic Anhydrase Activity: Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008.
-
Physicochemical Data: PubChem Compound Summary for CID 71408511 (Isocyanate derivative) & CID 14835643 (Sulfonamide).[1]
-
Regioselectivity in Pyrazoles: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation." Journal of Organic Chemistry, 2008. [1]
-
General Sulfonamide Synthesis: Bahrami, K., et al. "Direct conversion of sulfonamides from sulfonyl chlorides." Tetrahedron Letters, 2011.
Sources
- 1. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]
- 2. 1-Methyl-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
